Pyrrolo[1,2-A]tetrazolo[5,1-C]pyrazine
Description
Properties
CAS No. |
918149-97-0 |
|---|---|
Molecular Formula |
C7H5N5 |
Molecular Weight |
159.15 g/mol |
IUPAC Name |
3,4,5,6,9-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene |
InChI |
InChI=1S/C7H5N5/c1-2-6-7-8-9-10-12(7)5-4-11(6)3-1/h1-5H |
InChI Key |
WPXSFAJRCFFXGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN3C(=NN=N3)C2=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[1,2-A]tetrazolo[5,1-C]pyrazine can be achieved through several synthetic routes, typically starting from readily available precursors. Common methods include cyclization reactions involving appropriate pyrrole derivatives and tetrazole intermediates. The reaction conditions often require the use of catalysts such as Lewis acids or bases and may be conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound is generally performed on a larger scale using continuous flow reactors to optimize yield and purity. These methods leverage advanced catalytic systems and automated control of reaction parameters to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[1,2-A]tetrazolo[5,1-C]pyrazine is known to undergo various types of chemical reactions including oxidation, reduction, and substitution reactions. These reactions can be fine-tuned by altering the reaction conditions and the choice of reagents.
Common Reagents and Conditions: For oxidation reactions, common reagents include peroxides and oxo-compounds. Reduction reactions typically utilize reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve halogenated compounds and can be facilitated by strong bases or acids depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and conditions used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions could produce a range of substituted this compound derivatives.
Scientific Research Applications
In Chemistry: Pyrrolo[1,2-A]tetrazolo[5,1-C]pyrazine serves as a valuable building block in organic synthesis due to its versatile reactivity and stability. It is used to create complex molecular architectures and novel compounds for various applications.
In Biology and Medicine: This compound has shown promise in medicinal chemistry for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for developing antimicrobial, antiviral, and anticancer agents.
In Industry: In industry, this compound is utilized in the production of high-performance materials, such as polymers and dyes, due to its chemical stability and ability to form strong bonds with other molecules.
Mechanism of Action
The mechanism by which Pyrrolo[1,2-A]tetrazolo[5,1-C]pyrazine exerts its effects involves its interaction with specific molecular targets, often through binding to enzymes or receptors. These interactions can alter the biological pathways and lead to desired therapeutic effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural Features of Related Fused Heterocycles
Optical Properties
Table 2: Emission Characteristics of Selected Compounds
*Optical data for this compound is inferred from related tetrazolo systems.
- Substituent Effects : Electron-withdrawing groups (e.g., halides at R1) in benzoimidazo-pyrrolopyrazines induce hypsochromic shifts, while electron-donating groups (e.g., –OCH3 at R2) cause bathochromic shifts .
- Aggregation Behavior : Compounds like 8c exhibit blue-shifted emission in aggregated states due to reduced π–π interactions and conformational twisting .
Q & A
What are the key synthetic strategies for preparing pyrrolo[1,2-a]pyrazine derivatives, and how do reaction conditions influence product diversity?
The synthesis of pyrrolo[1,2-a]pyrazine derivatives often employs acid-catalyzed double cyclodehydration of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines, yielding hybrid benzoimidazole-pyrrolopyrazine structures (e.g., benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine) . Ammonium acetate (NHOAc) serves as a nitrogen source in tandem cyclization reactions, enabling atom-efficient routes . Substituent diversity is achieved by varying o-phenylenediamine substrates (e.g., halogenated or methoxy-substituted derivatives) and optimizing solvents (e.g., DMSO with TFA or toluene with DBSA), which influence regioisomer formation and yields (e.g., 62–100% yields for compounds 8a–8g) .
How can structural characterization of pyrrolo[1,2-a]pyrazine derivatives be methodically performed?
X-ray crystallography (e.g., CCDC 1919367 for compound 8c) and multinuclear NMR (1H, 13C, and 2D techniques) are critical for confirming fused bicyclic systems and substituent positions . For example, 1H NMR signals at δ 7.91–6.43 ppm (aromatic protons) and 13C NMR peaks at 144.4–99.1 ppm (heterocyclic carbons) provide structural fingerprints . High-resolution mass spectrometry (HRMS-ESI-QTOF) validates molecular formulas (e.g., [M+H] = 334.1334 for compound 9) .
What experimental approaches are used to analyze the photophysical properties of pyrrolo[1,2-a]pyrazine-based scaffolds?
UV-Vis absorption (400–450 nm in DMSO) and fluorescence spectroscopy (emission maxima at 450–500 nm) reveal substituent-dependent optical behaviors . Electron-withdrawing groups (e.g., halides at R1) induce hypsochromic shifts (e.g., 8d vs. 8a), while electron-donating groups (e.g., –CH at R1) cause bathochromic shifts . Aggregation-induced emission (AIE) studies in solid/nanoaggregated states (e.g., deep blue emission for 8c, 8g, and 8i) are quantified via fluorescence quantum yield measurements (up to 56% for Group B derivatives) .
How can pyrrolo[1,2-a]pyrazine derivatives be optimized for bioimaging applications?
Fusion of additional aromatic rings (e.g., naphthalene in 8h) enhances fluorescence intensity and cell permeability while minimizing phototoxicity . For example, 6-phenylnaphtho[2,3-b]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine (8h) exhibits strong blue fluorescence in solution, making it suitable for live-cell imaging . Substituent engineering (e.g., electron-withdrawing groups at R1) further improves quantum yields and Stokes shifts .
What advanced methodologies address low-yield challenges in synthesizing pyrrolo[1,2-a]pyrazine derivatives?
Solvent and catalyst optimization resolves low yields. For example, DBSA/toluene outperforms TFA/DMSO in reactions with sterically hindered substrates (e.g., 8n, 8p) . Regioselective control is achieved using unsymmetrical o-phenylenediamines (e.g., 4-fluoro-o-phenylenediamine yields regioisomers 8c/8e), confirmed by crystallography .
How are pyrrolo[1,2-a]pyrazine derivatives evaluated for biological activity in drug discovery?
In vitro assays (e.g., IL-6 inhibition for anti-inflammatory activity) and structure-activity relationship (SAR) studies guide optimization. For instance, Pd-catalyzed cyclization products (e.g., compound 3c) show 43–59% IL-6 inhibition at 50 μM . Co-crystal structural analysis (e.g., with cIAP-1) informs the design of IAP antagonists like octahydropyrrolo[1,2-a]pyrazine derivatives .
How can contradictory emission data in pyrrolo[1,2-a]pyrazine derivatives be resolved?
Contradictions arise from substituent electronic effects and aggregation states . For example, 8ai emits strongly in solution but not in solids due to aggregation-caused quenching (ACQ), while 8c shows blue-shifted emission in solids due to reduced π-π stacking . Systematic SAR studies and crystallographic packing analysis (e.g., distance between aromatic planes in 8c) clarify these effects .
What medicinal chemistry strategies enhance the pharmacokinetic (PK) profiles of pyrrolo[1,2-a]pyrazine-based therapeutics?
Cyclopropane fusion (e.g., octahydro-1H-cyclopropa[4,5]pyrrolo[1,2-a]pyrazines) blocks metabolic sites while maintaining binding affinity for targets like cIAP-1 . Triazole ring incorporation (e.g., via catalyst-free annulative functionalization) improves solubility and metabolic stability .
What catalyst-free routes exist for synthesizing pyrrolo[1,2-a]pyrazine hybrids?
One-pot reactions of N-allenylpyrrole-2-carbaldehyde with o-phenylenediamine under controlled moisture yield fused scaffolds (e.g., 5a-methyl-5a,6-dihydro-5H,12H-benzo[4,5]imidazo[1,2-a]pyrrolo[1,2-d]pyrazine) . Sequential exposure of pyrrole-2-carbonitrile to DMF-DMA and acyl hydrazide forms triazole-pyrrolopyrazine hybrids without catalysts .
How do computational methods aid in understanding pyrrolo[1,2-a]pyrazine reactivity and properties?
Ab initio calculations predict electrophilic substitution sites and guide metalation (e.g., lithium diisopropylamide at C3) . DFT studies correlate substituent electronic effects (e.g., Hammett constants) with fluorescence maxima and quantum yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
